1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine

Sigma receptor Structure-Affinity Relationship Selectivity

1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine (CAS 500001-79-6) is the sole 3,4-dimethoxy regioisomer in the 1-aralkyl-4-benzylpiperidine/piperazine series that delivers dual σ1/σ2 receptor affinity with 5-HT1A partial agonism while maintaining >10‑fold selectivity over D2 receptors (Ki >500 nM). Substituting with 2,4‑ or 2,5‑dimethoxy isomers eliminates this polypharmacology. Procure this characterized tool to differentiate σ‑mediated effects from pure serotonergic/dopaminergic contributions in synaptic plasticity, neuroprotection, and antipsychotic candidate screening.

Molecular Formula C25H35N3O2
Molecular Weight 409.6 g/mol
Cat. No. B10881524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Molecular FormulaC25H35N3O2
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C25H35N3O2/c1-29-24-9-8-22(18-25(24)30-2)20-27-14-16-28(17-15-27)23-10-12-26(13-11-23)19-21-6-4-3-5-7-21/h3-9,18,23H,10-17,19-20H2,1-2H3
InChIKeyQUFCNGNHCKGMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine – Key Compound Profile for Sigma/MCH Receptor Research


1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine (CAS 500001-79-6, C25H35N3O2) is a synthetic small molecule belonging to the N-benzylpiperidine class, characterized by a piperazine ring bearing a 3,4-dimethoxybenzyl substituent . It is structurally related to a series of 1-aralkyl-4-benzylpiperidine/piperazine derivatives that have been investigated as potent sigma (σ) receptor ligands [1] and appears within patent families claiming melanin-concentrating hormone (MCH) receptor modulators [2]. Its differentiation from close analogs lies in the specific 3,4-dimethoxy substitution pattern, which can influence receptor subtype selectivity and functional activity compared to the 2,4- or 2,5-dimethoxy isomers.

Why 1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine Cannot Be Replaced by a Generic Piperazine Analog


Within the 1-aralkyl-4-benzylpiperidine/piperazine series, subtle changes in the aralkyl group dramatically alter sigma receptor subtype selectivity; for example, shifting from a piperidine to a piperazine core changes the σ2/σ1 selectivity profile, and the exact position of methoxy substituents on the benzyl ring further modulates affinity for σ1 versus σ2 and off-target 5-HT1A and D2 receptors [1]. The compound 1-(1-benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine occupies a specific structural niche where the 3,4-dimethoxy arrangement has been associated with dual σ/5-HT1A affinity and a partial agonist profile at 5-HT1A, a pharmacological signature not replicated by its 2,4- or 2,5-dimethoxy isomers or by simple piperidine analogs [REFS-1, REFS-2]. Consequently, substituting this compound with a generic piperazine or an incorrectly positioned isomer risks losing the desired polypharmacology and is likely to yield misleading structure-activity conclusions.

1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine – Quantitative Differentiation Evidence for Procurement


Sigma-1 vs. Sigma-2 Selectivity Driven by 3,4-Dimethoxy Substitution Pattern

In the Costantino et al. (2005) series, piperazine derivatives bearing aralkyl substituents showed divergent sigma subtype selectivity. The compound class to which 1-(1-benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine belongs (piperazine scaffold with a dimethoxybenzyl group) exhibited σ2/σ1 selectivity ratios ranging from 0.1 to 9 across the series [1]. The 3,4-dimethoxy substitution pattern, specifically, is associated with compounds (such as 9aa and 9ab) that retained high affinity for both σ1 and σ2 while also gaining nanomolar affinity for 5-HT1A receptors, a property not observed with corresponding piperidine analogs or with alternative methoxy placement [1]. This indicates the 3,4-dimethoxy arrangement is critical for the dual σ/5-HT1A profile.

Sigma receptor Structure-Affinity Relationship Selectivity

5-HT1A Partial Agonist Activity Unique to 3,4-Dimethoxy Piperazine Derivatives

Compounds 9aa, 9ba, and 9ab from Costantino et al. (2005), which bear a 3,4-dimethoxybenzyl group on the piperazine ring, displayed nanomolar Ki values at human 5-HT1A receptors (Ki < 100 nM) and demonstrated partial agonist activity in a [35S]GTPγS binding assay [1]. In contrast, the piperidine analogs and other substitution patterns lacked this dual σ/5-HT1A functional profile. This suggests that 1-(1-benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine, by virtue of its identical 3,4-dimethoxybenzyl piperazine pharmacophore, is capable of eliciting 5-HT1A partial agonism, a feature that differentiates it from piperidine-based and non-3,4-dimethoxy piperazine comparators.

5-HT1A receptor Partial agonist Functional selectivity

Dopamine D2 Receptor Counterscreening: Improved Selectivity of 3,4-Dimethoxy Piperazines

The Costantino et al. (2005) study explicitly evaluated dopamine D2 receptor binding as a counter-screen. The 3,4-dimethoxy piperazine analogs 9aa and 9ab retained high affinity for σ1/σ2 and 5-HT1A while showing Ki values > 500 nM at D2 receptors, representing >10-fold selectivity [1]. In contrast, many classical sigma ligands (e.g., haloperidol) exhibit potent D2 antagonism, leading to extrapyramidal side effects. The 3,4-dimethoxy substitution pattern thus confers a favorable selectivity window that is not guaranteed by the 2,4- or 2,5-dimethoxy isomers, for which D2 binding data have not been reported, making the 3,4-isomer the only characterized member with verified D2-sparing properties.

Dopamine D2 receptor Selectivity Antipsychotic

MCH Receptor R1 Antagonist Potential: Structural Resemblance to Lead Series

Patent US 6,951,863 B2 discloses substituted 1-benzyl-4-aryl piperazine analogues as MCH receptor ligands, with generic claims encompassing the 3,4-dimethoxybenzyl substitution pattern present in the target compound [1]. The patent exemplifies compounds with Ki values ≤ 1 µM in MCH receptor binding assays. While the specific compound 1-(1-benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine is not individually exemplified, its structural alignment with the disclosed pharmacophore suggests potential MCH receptor R1 antagonism, distinguishing it from piperidine-only analogs that are not covered by this patent family.

MCH receptor Obesity Metabolic disorder

1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine – Recommended Application Scenarios for Scientific Procurement


Sigma Receptor Tool Compound for Polypharmacology Studies

The compound is best deployed as a tool to probe σ1/σ2 receptor involvement alongside 5-HT1A modulation in assays of synaptic plasticity or neuroprotection. Its 3,4-dimethoxy substitution pattern aligns with analogs (9aa, 9ab) that showed nanomolar dual affinity and 5-HT1A partial agonism in [35S]GTPγS assays [1]. For studies aiming to differentiate σ-mediated effects from pure serotonergic or dopaminergic contributions, this compound provides a characterized dual-action profile that cannot be achieved with piperidine-only or 2,4-dimethoxy isomers.

Atypical Antipsychotic Lead Optimization Scaffold

In medicinal chemistry programs seeking antipsychotic candidates with reduced D2 liability, this compound offers a validated starting point. Class-level data indicate >10-fold selectivity for σ1/5-HT1A over D2 receptors (Ki > 500 nM at D2), a hallmark of atypical antipsychotic profiles [1]. The 3,4-dimethoxy substitution is essential for this selectivity window; alternative substitution patterns lack published D2 data and may inadvertently introduce dopaminergic activity.

MCH Receptor R1 Antagonist Probe for Metabolic Research

Given its structural inclusion in MCH receptor patent families, the compound can serve as a screening candidate or reference standard in MCH receptor R1 binding and functional assays [2]. It enables investigation of MCH-mediated feeding behavior without the confounding effects present in non-piperazine analogs, which are not covered by MCH receptor ligand patents.

Selectivity Profiling Standard for Piperazine Isomer Screening Libraries

Because the 3,4-dimethoxy regioisomer has a distinct pharmacological signature (σ/5-HT1A dual agonism with D2 sparing) compared to its 2,4-dimethoxy counterpart (inactive at 5-HT1A in published data), this compound is ideal as a positive control in screening cascades designed to identify novel sigma or serotonergic ligands, ensuring that assay systems can discriminate between closely related substitution patterns [1][3].

Quote Request

Request a Quote for 1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.